molecular formula C19H20N2O3S B8692418 (5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione CAS No. 959687-65-1

(5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione

Cat. No. B8692418
M. Wt: 356.4 g/mol
InChI Key: HYAFETHFCAUJAY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

959687-65-1

Product Name

(5r)-5-{4-[2-(5-Ethylpyridin-2-Yl)ethoxy]benzyl}-1,3-Thiazolidine-2,4-Dione

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

(5R)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C19H20N2O3S/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23)/t17-/m1/s1

InChI Key

HYAFETHFCAUJAY-QGZVFWFLSA-N

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@@H]3C(=O)NC(=O)S3

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a dimethylformamide solution of 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzylidene}-2,4-thiazolidinedione (1.0 g) was added palladium black (0.2 g) and catalytic reduction was carried out at 50° C. and 50 kg/cm2 for 5 hours. The catalyst was filtered off and the filtrate was concentrated to dryness. The residue was dissolved in 6N-hydrochloric acid and the solution was neutralized with sodium hydrogen carbonate to give 5-{4-[2-(5-ethyl-2-pyridyl)ethoxy]benzyl}-2,4-thiazolidinedione as crystals. Yield: 650 mg (64.8%); m.p.: 173°-174° C.
Quantity
1 g
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0.2 g
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catalyst
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

0.5 g of 5-(4-hydroxybenzyl)-1,3-thiazolidine-2,4-dione is dissolved in ethanol (7 ml) with KOH (0.25 g) and mixed at room temperature for 2 hours. To the obtained salt 2-(5-ethyl-2-pyridyl)ethyl tosylate is added and the reaction mixture is refluxed for 5 hours. After cooling the precipitated salt is filtered off, pH is adjusted and the solvent is evaporated. The semi-solid residue is mixed in water and the solid portion of 5-[[4-[2-(5-ethyl-2-pyridyl) ethoxy]phenyl]methyl]-2.4-thiazolidinedione (0.18 g) is filtered off and recrystallized from the mixture DMF-water.
Quantity
0.5 g
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reactant
Reaction Step One
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Quantity
0.25 g
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reactant
Reaction Step One
Quantity
7 mL
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solvent
Reaction Step One

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